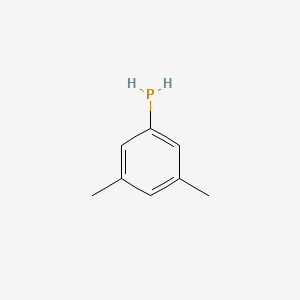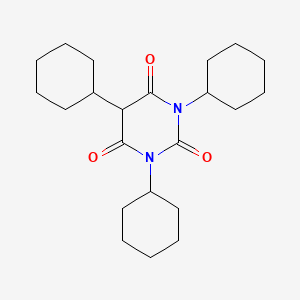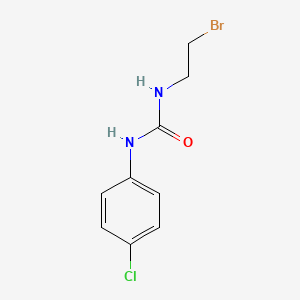
Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-3-(p-chlorophenyl)urea is an organic compound that features a bromine atom, an ethyl group, and a chlorophenyl group attached to a urea backbone
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea typically involves the reaction of p-chloroaniline with ethylene bromide in the presence of a base, followed by the addition of urea. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-(2-Bromoethyl)-3-(p-chlorophenyl)urea undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed, leading to the breakdown of the compound.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-3-(p-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorophenyl groups play crucial roles in binding to these targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea stands out due to its unique combination of bromine and chlorophenyl groups. Similar compounds include:
1-(2-Bromoethyl)-3-phenylurea: Lacks the chlorine atom, which may affect its reactivity and applications.
1-(2-Chloroethyl)-3-(p-chlorophenyl)urea: Substitutes bromine with chlorine, potentially altering its chemical properties and biological activity.
These comparisons highlight the distinct characteristics and potential advantages of 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea in various applications.
Eigenschaften
CAS-Nummer |
73953-61-4 |
|---|---|
Molekularformel |
C9H10BrClN2O |
Molekulargewicht |
277.54 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C9H10BrClN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |
InChI-Schlüssel |
JVVBJYJBWXDKNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
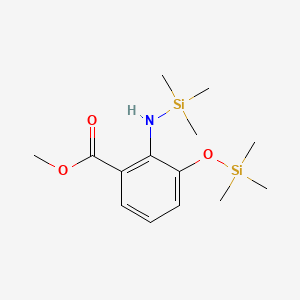
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
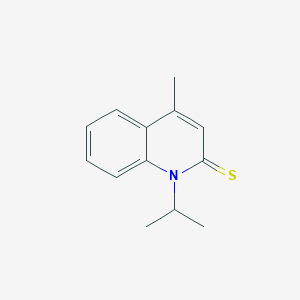
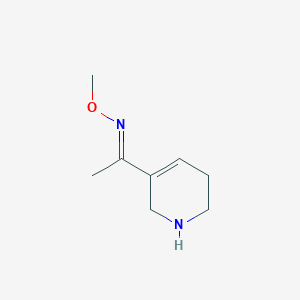


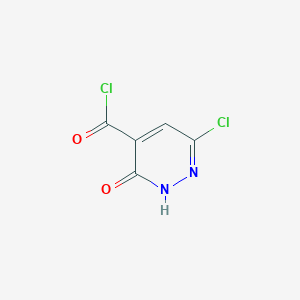
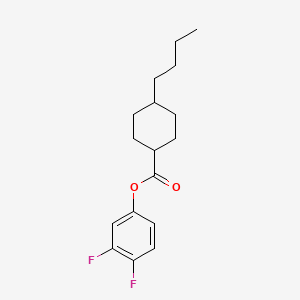
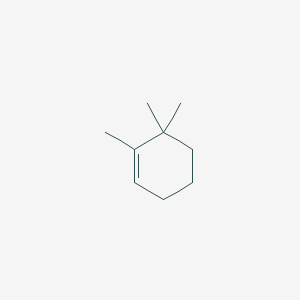
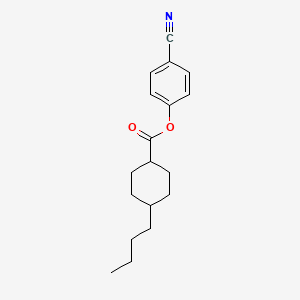
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
